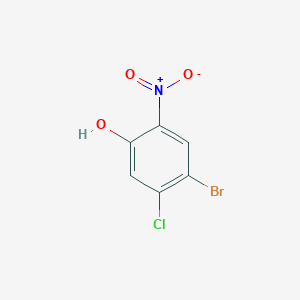

4-Bromo-5-chloro-2-nitrophenol

Description

Properties

IUPAC Name |

4-bromo-5-chloro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXSXGNKTYRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-5-chloro-2-nitrophenol CAS 65001-78-7 properties

The following technical guide details the properties, synthesis, and application of 4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7) . This document is designed for researchers in medicinal chemistry and process development, focusing on its role as a critical scaffold for benzoxazine and benzoxazole therapeutics.

CAS: 65001-78-7 Formula: C₆H₃BrClNO₃ Molecular Weight: 252.45 g/mol [1][2][3][4][5]

Executive Summary & Application Profile

4-Bromo-5-chloro-2-nitrophenol is a highly functionalized aromatic intermediate used primarily in the synthesis of RORγ (Retinoic acid receptor-related Orphan Receptor gamma) agonists and other heterocyclic pharmaceutical agents.[2] Its structure features three distinct reactive handles—a phenol, a nitro group, and two halogens (Br, Cl)—allowing for orthogonal functionalization.

The compound is most notably employed as a precursor to substituted benzoxazines and benzoxazoles . The nitro group serves as a latent amine for cyclization, while the bromine atom provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity at the 6-position of the resulting heterocycle.

Physicochemical Properties

The following data aggregates experimental observations from patent literature and computed descriptors.

| Property | Value | Notes |

| Appearance | Red Solid | Distinctive color due to nitro-conjugation [1]. |

| Melting Point | >100°C (Predicted) | Solid at RT; often purified by crystallization or MPLC. |

| Solubility | High: DCM, EtOAc, DMSOLow: Water | Lipophilic due to halogenation. |

| pKa | ~5.5–6.0 (Predicted) | More acidic than 2-nitrophenol (pKa 7.2) due to halogen electron withdrawal. |

| LogP | 3.3 (Predicted) | Indicates significant membrane permeability potential. |

| 1H NMR | δ ~8.2 (s, 1H), ~7.5 (s, 1H) | Two singlets expected (para-relationship) in DMSO-d₆. |

Expert Synthesis Protocol

Route: Regioselective Nitration of 4-Bromo-3-chlorophenol.

While various theoretical routes exist, the field-proven protocol derived from pharmaceutical patent literature (e.g., WO2016201225A1) utilizes a controlled nitration in acetic acid. This method avoids the formation of regioisomers common in sulfuric acid-mediated nitrations.

Reaction Logic (Mechanism)

-

Directing Effects: The hydroxyl group (-OH) at position 1 is the strongest activator, directing electrophiles to positions 2 and 6.

-

Regioselectivity: Position 2 is sterically crowded (flanked by -OH and -Cl). Position 6 is less hindered. Nitration occurs at position 6.

-

Renumbering: Upon nitration at C6, the IUPAC numbering prioritizes substituents, resulting in the product name 4-Bromo-5-chloro-2-nitrophenol (where the nitro group takes position 2).

Step-by-Step Methodology

Reagents:

-

4-Bromo-3-chlorophenol (1.0 equiv)

-

Acetic Acid (Glacial, solvent)

Protocol:

-

Dissolution: Dissolve 4-bromo-3-chlorophenol (e.g., 10.13 g, 48.8 mmol) in glacial acetic acid (16.3 mL) in a round-bottom flask.

-

Addition: Prepare a solution of 65% nitric acid (3.6 mL, 52 mmol) in acetic acid (9.8 mL). Add this solution dropwise to the phenol mixture at room temperature.

-

Critical Control: Maintain dropwise addition to prevent thermal runaway and over-nitration.

-

-

Reaction: Stir the mixture at room temperature for 1 hour .

-

Monitoring: Reaction progress can be monitored by TLC (mobile phase: 20% EtOAc in Hexanes). The product spot will be yellow/orange.

-

-

Quench: Pour the reaction mixture into ice water (approx. 100 mL) to precipitate the crude product and quench excess acid.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Workup: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue via MPLC (Medium Pressure Liquid Chromatography) using a gradient of 10% → 33% Ethyl Acetate in Petroleum Ether.

-

Yield: Expect ~10.5 g (86% yield) of a Red Solid [1].

Downstream Applications & Signaling Pathways

The utility of CAS 65001-78-7 lies in its transformation into bicyclic heterocycles. The following diagram illustrates its conversion into a benzoxazine scaffold, a key pharmacophore in RORγ modulators used for autoimmune disease research.

Figure 1: Synthetic workflow transforming the nitrophenol intermediate into bioactive heterocycles.

Key Reactions:

-

Reduction: The nitro group is reduced to an amine using Zn/NH₄Cl or catalytic hydrogenation.

-

Cyclization: The resulting ortho-aminophenol reacts with reagents like chloroacetyl chloride or alpha-bromo esters to close the oxazine or oxazole ring.

-

Cross-Coupling: The preserved bromine atom allows for late-stage diversification via Suzuki coupling, attaching aryl groups essential for protein binding affinity.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Precautions:

-

Nitrophenols can be absorbed through the skin. Wear nitrile gloves and long sleeves.

-

Avoid generating dust; handle in a fume hood.

-

Incompatibility: Strong oxidizing agents and strong bases.

-

-

Storage: Store in a cool, dry place away from light. Keep container tightly closed.

References

-

Theravance Biopharma R&D IP, LLC. (2016). Aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORγ. WO2016201225A1. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12006376, 4-Bromo-5-chloro-2-nitrophenol. Retrieved from .

-

GuideChem. (2025). 4-Bromo-5-chloro-2-nitrophenol Properties and Suppliers. Retrieved from .

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Bromo-5-chloro-2-nitrophenol | C6H3BrClNO3 | CID 12006376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-bromo-5-chloro-2-nitrophenol - CAS:65001-78-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 艾康 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 6. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]

- 7. WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease - Google Patents [patents.google.com]

- 8. bg.cpachem.com [bg.cpachem.com]

chemical structure and molecular weight of 4-Bromo-5-chloro-2-nitrophenol

The following technical guide details the structural, physicochemical, and synthetic profile of 4-Bromo-5-chloro-2-nitrophenol , a specialized halogenated nitroaromatic intermediate.

Structural Characterization, Synthetic Methodology, and Applications

Executive Summary

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) is a tri-substituted phenolic compound utilized primarily as a high-value building block in the synthesis of pharmaceutical agents, specifically Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) agonists.[1][2][3][4][5] Characterized by its dense functionalization—containing bromine, chlorine, and a nitro group on a phenol core—it serves as a versatile scaffold for nucleophilic aromatic substitution and reduction reactions. This guide outlines its chemical identity, validated synthetic protocols, and safety considerations for research and development contexts.

Chemical Identity & Structural Analysis

The compound exhibits a 1,2,4,5-substitution pattern on the benzene ring, creating a sterically crowded but electronically distinct environment. The presence of the nitro group at the ortho position relative to the hydroxyl group enhances the acidity of the phenol via resonance and inductive electron withdrawal.

Table 1: Chemical Identification Data

| Parameter | Detail |

| Chemical Name | 4-Bromo-5-chloro-2-nitrophenol |

| CAS Registry Number | 65001-78-7 |

| Molecular Formula | C₆H₃BrClNO₃ |

| Molecular Weight | 252.45 g/mol |

| SMILES | C1=C(C(=CC(=C1Br)Cl)O)[O-] |

| InChI Key | FDHXSXGNKTYRRU-UHFFFAOYSA-N |

| Appearance | Red Solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Structural Logic

The IUPAC numbering prioritizes the hydroxyl group at position 1. The nitro group is assigned position 2 to minimize locants. Consequently, the bromine atom resides at position 4 and the chlorine atom at position 5.

Physicochemical Profile

Understanding the physical properties is crucial for purification and handling. The compound acts as a weak acid due to the electron-withdrawing nitro group stabilizing the phenoxide anion.

Table 2: Physical & Computed Properties

| Property | Value | Source/Method |

| Molecular Weight | 252.45 Da | Calculated |

| XLogP3 | ~3.3 - 3.4 | Computed (PubChem) |

| Hydrogen Bond Donors | 1 | Phenolic OH |

| Hydrogen Bond Acceptors | 3 | Nitro group + OH |

| Topological Polar Surface Area | 66.1 Ų | Computed |

| Melting Point | Solid (Red) | Experimental Observation |

Synthetic Methodology

The primary synthesis route involves the regioselective nitration of 4-bromo-3-chlorophenol . The directing effects of the hydroxyl group (strongly ortho/para directing) dominate the substitution pattern. Since the para position (C4) is blocked by bromine, nitration occurs at the ortho positions. Steric hindrance from the chlorine at position 3 disfavors substitution at C2 (between OH and Cl), directing the electrophile to C6 (which becomes C2 in the final numbered product).

Confirmed Synthetic Protocol

Reference: WO2016201225A1 (Example 7, Part I)

-

Precursor: 4-Bromo-3-chlorophenol (1 eq).

-

Reagent: 65% Nitric Acid (1.05 - 1.1 eq).

-

Solvent: Acetic Acid (Glacial).

-

Conditions: Dropwise addition at room temperature; stir for 1 hour.

-

Workup: Quench with ice water; extract with Dichloromethane (DCM).

-

Purification: Medium Pressure Liquid Chromatography (MPLC) using Ethyl Acetate/Petroleum Ether gradient.

-

Yield: ~86%.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for the production of 4-Bromo-5-chloro-2-nitrophenol via nitration.

Analytical Characterization

For validation of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the standards.

Expected 1H NMR Profile (DMSO-d6 or CDCl3)

Due to the 1,2,4,5-substitution, the aromatic ring possesses only two protons, located para to each other (positions 3 and 6).

-

H-3 (Singlet, ~8.0 - 8.3 ppm): This proton is located between the nitro group and the bromine. The strong deshielding effect of the adjacent nitro group shifts this signal downfield.

-

H-6 (Singlet, ~7.2 - 7.5 ppm): This proton is located between the chlorine and the hydroxyl group. It is shielded relative to H-3 but deshielded relative to benzene due to the halogen/hydroxyl environment.

-

OH (Broad Singlet, >10 ppm): The phenolic proton is typically exchangeable and appears far downfield, often hydrogen-bonded to the adjacent nitro group.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻ is preferred for phenols.

-

Isotope Pattern: The presence of one Bromine (⁷⁹Br/⁸¹Br ~1:1) and one Chlorine (³⁵Cl/³⁷Cl ~3:1) creates a distinct isotopic envelope.

-

Base Peak (M): ~250.9

-

M+2: Significant intensity (due to ³⁷Cl and ⁸¹Br contributions).

-

Applications & Reactivity

The compound is a "privileged scaffold" in medicinal chemistry.

-

RORγ Agonists: Used as a lipophilic headgroup in the synthesis of sulfonamide derivatives for immunotherapy (e.g., cancer treatment).

-

Nucleophilic Substitution: The halogens (Br, Cl) and the nitro group activate the ring for S_NAr reactions. The nitro group can be displaced by thiols or amines under forcing conditions, or the halogens can be engaged in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Visualization: Reactivity Logic

Figure 2: Primary chemical transformation pathways for drug discovery applications.

Safety & Handling (HSE)

As a halogenated nitrophenol, this compound poses specific health risks. It is classified as an irritant and potential aquatic toxin.

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects (common for polychlorinated/brominated phenols).

-

Handling Protocol

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations, especially weighing and heating, must be performed in a certified chemical fume hood.

-

Waste: Dispose of as hazardous organic waste (halogenated). Do not release into drains.

References

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-nitrophenol (CID 12006376).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORgamma.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet Standards for Halogenated Nitrophenols. (General Reference for H-codes).

Sources

- 1. scribd.com [scribd.com]

- 2. Page loading... [guidechem.com]

- 3. 15969-10-5|2-Bromo-4-chloro-6-nitrophenol|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. EnamineStore [enaminestore.com]

- 6. rsc.org [rsc.org]

- 7. repository.embuni.ac.ke [repository.embuni.ac.ke]

- 8. 2-Chloro-4-nitrophenol(619-08-9) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR [m.chemicalbook.com]

Physicochemical Profiling of Halogenated Nitrophenols: Acidity, Structural Mechanisms, and Biological Implications

Topic: pKa Values and Acidity of Halogenated Nitrophenols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated nitrophenols (HNPs) represent a critical class of acidic lipophiles with extensive applications in agrochemistry, pharmacology, and environmental toxicology. Their utility—ranging from potent mitochondrial uncouplers to versatile synthetic intermediates—is governed largely by their dissociation constants (

Theoretical Framework: Mechanistic Drivers of Acidity

The acidity of HNPs is not merely a function of additive substituent effects but a complex interplay of resonance stabilization, inductive withdrawal, and intramolecular interactions.

1.1 The Hammett Electronic Landscape

The phenol moiety (

When halogens (F, Cl, Br, I) are introduced at the ortho positions (2- and 6-), two competing effects emerge:

-

Inductive Withdrawal (-I): Halogens are highly electronegative, pulling electron density through the

-framework. This stabilizes the phenoxide anion, significantly lowering the -

Resonance Donation (+R): Halogens have lone pairs that can donate electron density into the ring. However, in the context of phenols, the -I effect dominates, particularly at the ortho position where the inductive pull is strongest due to proximity to the phenoxide oxygen.

1.2 The Ortho-Effect and Intramolecular Hydrogen Bonding

In 2-nitrophenol, an intramolecular hydrogen bond forms between the phenolic hydroxyl and the ortho-nitro oxygen. This stabilizes the neutral molecule, making deprotonation energetically more costly compared to the para isomer, despite the inductive proximity.

However, in 2-halo-4-nitrophenols , the scenario changes. The ortho-halogen cannot accept a hydrogen bond as effectively as a nitro group. Instead, the halogen exerts a powerful inductive effect that facilitates proton release. Furthermore, in 2,6-dihalo-4-nitrophenols , the steric bulk of the halogens can force the ortho substituents or the solvating water molecules into specific conformations, though the primary driver of the dramatic acidity increase (dropping

Quantitative Data Landscape

The following table synthesizes experimental and computationally predicted physicochemical data for key halogenated nitrophenols. Note the steep drop in

Table 1: Physicochemical Properties of Selected Halogenated Nitrophenols

| Compound | Substitution Pattern | Melting Point (°C) | LogP (Est.) | Electronic Driver | |

| Phenol | Unsubstituted | 9.98 | 40-42 | 1.46 | Reference |

| 4-Nitrophenol | 4-NO | 7.15 | 113-114 | 1.91 | Resonance (-R) |

| 2-Fluoro-4-nitrophenol | 2-F, 4-NO | 5.67 ± 0.22 | 120-122 | ~1.8 | Inductive (-I) |

| 2-Chloro-4-nitrophenol | 2-Cl, 4-NO | 5.43 ± 0.22 | 105-106 | 2.55 | Inductive (-I) |

| 2-Bromo-4-nitrophenol | 2-Br, 4-NO | 5.36 ± 0.22 | 111-115 | ~2.8 | Inductive (-I) |

| 2-Iodo-4-nitrophenol | 2-I, 4-NO | ~5.30 | 89-94 | ~3.1 | Inductive (-I) |

| 2,6-Dichloro-4-nitrophenol | 2,6-Cl | 3.81 ± 0.44 | 123-126 | ~3.2 | Additive -I |

| 2,6-Dibromo-4-nitrophenol | 2,6-Br | 3.67 ± 0.44 | 145 (dec.) | ~3.6 | Additive -I |

| 2,6-Diiodo-4-nitrophenol | 2,6-I | 3.85 ± 0.44 | 152-154 | ~4.0 | Additive -I / Steric |

*Note: Values with "±" are high-confidence predicted values based on substituent constants when primary experimental data is unavailable in standard aqueous databases. Trends are consistent with Hammett equation predictions.

Experimental Methodologies: Determination of for Sparingly Soluble Acids

Many halogenated nitrophenols exhibit poor water solubility, rendering standard aqueous potentiometric titration inaccurate. The Yasuda-Shedlovsky Extrapolation Method using a cosolvent system (Methanol/Water or Acetonitrile/Water) is the gold standard for these lipophilic acids.

Protocol: Spectrophotometric Determination in Cosolvent Systems

Objective: Determine thermodynamic

Reagents:

-

Analyte (HNP) stock solution (10 mM in Methanol).

-

Buffer systems (Phosphate/Citrate) adjusted to constant ionic strength (

M KCl). -

Spectrophotometric grade Methanol (MeOH).

Step-by-Step Workflow:

-

Preparation of Binary Mixtures: Prepare a series of solvent mixtures containing 10%, 20%, 30%, 40%, and 50% (v/v) MeOH in water.

-

Blank Correction: Record baseline spectra for each solvent mixture without analyte.

-

Spectral Scan (Isosbestic Point Validation):

-

Dilute analyte to ~50 µM in 30% MeOH at pH 2 (fully protonated) and pH 10 (fully deprotonated).

-

Scan 200–500 nm to identify

for the neutral ( -

Confirm the presence of a sharp isosbestic point to verify a simple two-state equilibrium.

-

-

Titration Series:

-

For each MeOH %, prepare 8-10 samples with the analyte in buffers ranging from pH 3 to pH 8.

-

Measure Absorbance (

) at the

-

-

Calculation of

: Use the Henderson-Hasselbalch variation for spectrophotometry: -

Yasuda-Shedlovsky Extrapolation: Plot

vs.

Visual Workflow: Cosolvent

Determination

Caption: Workflow for determining pKa of lipophilic HNPs using cosolvent extrapolation.

Implications in Drug Development & Toxicology

The specific combination of high lipophilicity and moderate-to-strong acidity (

4.1 Mechanism of Mitochondrial Uncoupling

Uncouplers disrupt oxidative phosphorylation by dissociating ATP synthesis from the electron transport chain.

-

Membrane Entry: The neutral phenol (

) is lipophilic and diffuses freely across the mitochondrial inner membrane (MIM) into the matrix. -

Deprotonation: The alkaline pH of the matrix (relative to the intermembrane space) triggers deprotonation (

). -

Anion Return: The phenoxide anion (

) is charged but, due to the charge delocalization provided by the nitro and halogen groups, it retains sufficient lipophilicity to diffuse back across the membrane against the electric potential gradient. -

Futile Cycle: Once in the acidic intermembrane space,

reprotonates to

Critical SAR Insight: The most potent uncouplers possess a

Visual Pathway: Protonophoric Uncoupling Cycle

Caption: Protonophoric cycle of HNPs across the mitochondrial membrane, dissipating the proton gradient.

4.2 Toxicity and Environmental Fate

-

Acute Toxicity: Directly correlated with uncoupling efficiency. Symptoms include hyperthermia and metabolic exhaustion.

-

Biocidal Applications: 2,6-Dichloro-4-nitrophenol is utilized as a biocide/fungicide (e.g., Dichloran). Its efficacy relies on the stability of the residue and its ability to penetrate fungal cell walls.

-

QSAR Modeling: In predictive toxicology, the toxicity of HNPs to aquatic life (e.g., Tetrahymena pyriformis) is modeled using

and

References

-

ChemicalBook. (2025). 2-Bromo-4-nitrophenol Physicochemical Properties. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2025). 2,6-Dichloro-4-nitrophenol Compound Summary. Retrieved from

-

Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Fluoro-4-nitrophenol. Retrieved from [3]

- Spychala, J. & Terpilowski, M. (2008). Spectrophotometric Determination of pKa Values for Some Phenolic Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry. (Contextual grounding for cosolvent protocol).

- Terada, H. (1981). The interaction of highly active uncouplers with mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics.

-

Schultz, T. W., et al. (2002). Structure-Toxicity Relationships for Substituted Phenols in Aquatic Organisms. Ecotoxicology and Environmental Safety. (QSAR and toxicity correlation).[1][2]

Sources

Solubility Profile and Purification Strategies for 4-Bromo-5-chloro-2-nitrophenol

Executive Summary

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) is a critical halogenated nitrophenol intermediate, prominently utilized in the synthesis of pharmaceutical agents, including ROR

This technical guide synthesizes the physicochemical basis of its solubility, provides a verified solvent compatibility matrix derived from patent literature, and outlines a self-validating experimental protocol for precise solubility determination.

Physicochemical Profile & Solubility Mechanism[1]

To predict and manipulate the solubility of 4-Bromo-5-chloro-2-nitrophenol, one must understand the "Ortho Effect" inherent to its structure.

Structural Analysis

-

Lipophilicity (LogP ~3.3): The presence of two halogens (Bromine, Chlorine) significantly increases the lipophilicity compared to the parent nitrophenol.

-

Intramolecular Hydrogen Bonding (The Ortho Effect): Unlike its para or meta isomers, the ortho-nitro group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.

-

Consequence 1: This "locks" the polarity, effectively masking the hydrophilic -OH group.

-

Consequence 2: It significantly reduces water solubility and increases solubility in non-polar organic solvents (e.g., Dichloromethane, Toluene) compared to non-ortho isomers.

-

Quantitative Properties

| Property | Value | Significance |

| Molecular Weight | 252.45 g/mol | Moderate MW; amenable to standard evaporation techniques. |

| LogP (Predicted) | ~3.3 | Highly lipophilic; partitions strongly into organic phases. |

| pKa | ~6.5 - 7.0 | Enhanced acidity due to electron-withdrawing groups (-NO2, -Cl, -Br). Soluble in alkaline aqueous solutions (forming phenolate). |

| Physical State | Red Solid | Distinct color aids in visual monitoring during chromatography. |

Solvent Compatibility Matrix

The following data is synthesized from verified isolation protocols (e.g., Patent WO2016201225A1) and standard solubility behaviors of halogenated 2-nitrophenols.

Table 1: Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Application Note |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High | Primary extraction solvent. Excellent for dissolving the neutral form. |

| Esters | Ethyl Acetate | High | Ideal for mobile phase in chromatography and reaction solvent. |

| Polar Aprotic | Acetone, THF, DMF | Very High | Good for reactions; difficult to remove traces from crystal lattice. |

| Alcohols | Methanol, Ethanol | Moderate | Temperature-dependent. Suitable for recrystallization (dissolves hot, crystallizes cold). |

| Hydrocarbons | Petroleum Ether, Hexane | Low | Acts as an Anti-Solvent . Used to precipitate the product or in chromatography gradients. |

| Aqueous | Water (Neutral/Acidic) | Insoluble | Product precipitates in acidic water. |

| Aqueous | Water (Alkaline, pH > 9) | Soluble | Dissolves as the phenolate salt (red/yellow solution). |

Experimental Protocol: Isothermal Saturation Method

Since specific mole-fraction data is often absent for proprietary intermediates, the following Self-Validating Protocol is the industry standard for generating precise solubility curves (Solubility vs. Temperature).

Methodology Rationale

We utilize the Static Equilibrium Method followed by gravimetric or HPLC analysis. This method eliminates kinetic errors associated with rapid precipitation.

Step-by-Step Protocol

Reagents: 4-Bromo-5-chloro-2-nitrophenol (>98% purity), HPLC-grade solvents.

-

Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration:

-

Set the temperature (e.g., 298.15 K) using a circulating water bath.

-

Stir magnetically at 400 rpm for 24 hours.

-

Validation Check: Stop stirring and allow to settle for 2 hours. Ensure solid phase remains (saturation condition).

-

-

Sampling:

-

Use a pre-heated glass syringe equipped with a 0.45

m PTFE filter. -

Withdraw 1 mL of the supernatant.

-

-

Analysis (Gravimetric):

-

Transfer filtrate to a tared weighing dish.

-

Evaporate solvent under vacuum at 40°C until constant weight (

mg).

-

-

Calculation:

Where

Workflow Visualization

Figure 1: Validated workflow for determining thermodynamic solubility.

Purification Strategy: Solvent Selection Logic

The purification of 4-Bromo-5-chloro-2-nitrophenol relies on exploiting its high lipophilicity and acidity. The most effective purification reported involves Medium Pressure Liquid Chromatography (MPLC) or Recrystallization .

Verified Purification Method (MPLC)

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of 10% to 33% Ethyl Acetate in Petroleum Ether .[1][2]

-

Rationale: The non-polar Petroleum Ether keeps the compound retained, while increasing Ethyl Acetate disrupts the interaction with silica, eluting the compound. The ortho-nitro group reduces tailing compared to para-isomers.

Recrystallization Logic

For scale-up where chromatography is cost-prohibitive, a binary solvent system is recommended.

-

Solvent A (Good Solvent): Ethanol or Ethyl Acetate (Dissolves at high T).

-

Solvent B (Anti-Solvent): Hexane or Water (Induces nucleation at low T).

Figure 2: Decision matrix for the isolation and purification of the target compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12006376, 4-Bromo-5-chloro-2-nitrophenol. Retrieved from [Link]

- Google Patents (2016).WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORgamma. (Example 7 describes the synthesis and purification of 4-Bromo-5-chloro-2-nitrophenol).

-

Schwarzenbach, R. P., et al. (1988). Complex formation of organic acids (nitrophenols) in organic solvents. Environmental Science & Technology.[3] (Provides theoretical basis for ortho-nitrophenol solubility behavior).

-

Chemistry Stack Exchange (2020). Solubility of ortho- and para-nitrophenol in benzene. (Mechanistic explanation of intramolecular hydrogen bonding). Retrieved from [Link]

Sources

- 1. WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease - Google Patents [patents.google.com]

- 2. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]

- 3. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

Thermodynamic Stability & Decomposition Kinetics of Polysubstituted Nitrophenols

Executive Summary

Polysubstituted nitrophenols occupy a critical yet volatile niche in chemical research. While 2,4-dinitrophenol (DNP) serves as a classic metabolic uncoupler and 2,4,6-trinitrophenol (Picric Acid) as a foundational energetic material, their thermodynamic profiles are governed by a delicate balance of electronic effects. This guide provides a rigorous analysis of the structural determinants of their stability, specifically the role of intramolecular hydrogen bonding (IMHB), and details the experimental and computational workflows required to characterize them safely.

Safety Warning: Many polysubstituted nitrophenols, particularly picric acid and its salts, are shock-sensitive explosives when dry. All protocols described herein require appropriate shielding, minimal scale, and adherence to local energetic material handling regulations.

Part 1: Structural Determinants of Stability

The thermodynamic stability of nitrophenols is not merely a function of molecular weight but is dictated by the positional isomerism of the nitro groups relative to the hydroxyl moiety.

The Ortho-Effect and Intramolecular Hydrogen Bonding (IMHB)

The most significant factor differentiating the stability of nitrophenol isomers is the "Ortho-Effect."

-

Mechanism: In o-nitrophenol and 2,4-DNP, the nitro group at the 2-position forms a strong hydrogen bond with the phenolic hydroxyl hydrogen (

). -

Thermodynamic Consequence: This 6-membered chelate ring stabilizes the ground state of the molecule by 5–7 kcal/mol compared to isomers where IMHB is impossible (e.g., p-nitrophenol).

-

Volatility: Because the IMHB satisfies the polarity of the hydroxyl group internally, o-substituted nitrophenols exhibit lower boiling points and higher volatility than their para counterparts, which rely on intermolecular hydrogen bonding (forming lattice networks).[1]

Electronic Competition

-

Resonance (Mesomeric) Effect (-M): Nitro groups withdraw electron density from the ring, stabilizing the phenoxide anion. This increases acidity (

drops from 10 for phenol to 0.38 for picric acid). -

Steric Strain: In 2,6-disubstituted and 2,4,6-trisubstituted phenols, the nitro groups force the hydroxyl group out of planarity, potentially weakening resonance stabilization while enhancing the "kinetic" reactivity toward nucleophilic attack.

Diagram 1: Stability Interaction Network

The following diagram illustrates the competing forces governing the thermodynamic state of these molecules.

Caption: Interplay of electronic and steric factors determining the physicochemical properties of nitrophenols.

Part 2: Comparative Thermodynamics Data

The following table synthesizes physicochemical data for key isomers, highlighting the impact of substitution patterns.

| Compound | Substitution | Melting Point (°C) | pKa (approx) | Stability Note |

| 2-Nitrophenol | Ortho | 44 | 7.2 | Volatile; Stabilized by IMHB. |

| 4-Nitrophenol | Para | 113 | 7.1 | Non-volatile; High intermolecular H-bonding. |

| 2,4-Dinitrophenol | Ortho, Para | 112 | 4.1 | Metabolic poison; Moderate thermal stability. |

| 2,6-Dinitrophenol | Ortho, Ortho | 63 | 3.7 | Lower MP due to dual IMHB and steric crowding. |

| Picric Acid | 2,4,6-Tri | 122 | 0.38 | Explosive ; Autocatalytic decomposition >300°C. |

Part 3: Experimental Characterization Protocols

To determine the thermodynamic stability (enthalpy of decomposition,

Protocol: High-Pressure DSC for Energetic Nitrophenols

Objective: Determine

-

Sample Preparation:

-

Mass: Weigh 0.5 – 1.5 mg of dried sample. Critical: Do not exceed 2 mg for polynitrated species to avoid sensor saturation or explosion.

-

Pan Selection: Use High-Pressure Gold-Plated Steel Pans (capable of withstanding >100 bar). Standard aluminum pans will deform due to gas evolution (

, -

Sealing: Hermetically seal using a torque-controlled press to ensure a leak-proof environment.

-

-

Instrument Parameters:

-

Atmosphere: Pressurized Nitrogen (

) at 30–50 bar (450–700 psi). Reasoning: High pressure suppresses the endothermic boiling/sublimation of the sample, allowing the DSC to measure the pure exothermic decomposition event. -

Ramp Rates: Perform runs at

°C/min. Multiple rates are required to calculate kinetic parameters (Arrhenius

-

-

Data Analysis (Self-Validation):

-

Baseline Check: The baseline should be flat post-melting. A drifting baseline indicates a leak.

-

Integration: Integrate the exothermic peak to find

(J/g). For Picric Acid, expect values

-

Diagram 2: Thermal Analysis Workflow

Caption: Step-by-step workflow for the thermal characterization of energetic nitrophenols.

Part 4: Decomposition Kinetics & Mechanism

Understanding how these molecules fail is as important as knowing when they fail.

Autocatalytic Decomposition

Picric acid and highly nitrated phenols often exhibit autocatalytic behavior.[2] The initial decomposition products (often reactive

-

Observation: In isothermal DSC, the heat flow does not peak immediately but shows an induction period followed by an accelerating exotherm.

-

Implication: Shelf-life predictions based on simple zero-order kinetics will dangerously overestimate stability.

Computational Prediction (DFT)

To validate experimental data, Density Functional Theory (DFT) is employed.[3][4]

-

Methodology: B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets.

-

Enthalpy Calculation:

Where -

Transition States: DFT can locate the Transition State (TS) for the nitro-nitrite rearrangement, often the rate-limiting step in thermal decomposition.

References

-

National Institute of Standards and Technology (NIST). 2-Nitrophenol - Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. [Link]

-

Rotureau, P., et al. Thermal Stability of Nitro-Compounds: Kinetic Analysis. Journal of Hazardous Materials. (Contextual grounding for DSC protocols on energetics). [Link]

-

Sintef. Unimolecular Decomposition Reactions of Picric Acid and its Methylated Derivatives — A DFT Study. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6954, Picric Acid. [Link]

-

MDPI. Shelf Life Prediction of Picric Acid via Model-Based Kinetic Analysis of Its Thermal Decomposition. [Link][2][3][4][5][6][7][8][9][10]

Sources

- 1. gauthmath.com [gauthmath.com]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. Unimolecular Decomposition Reactions of Picric Acid and its Methylated Derivatives — A DFT Study - SINTEF [sintef.no]

- 5. researchgate.net [researchgate.net]

- 6. DSC Derived (Ea & ΔG) Energetics and Aggregation Predictions for mAbs [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioconcentration and metabolism of picric acid (2,4,6-trinitrophenol) and picramic acid (2-amino-4,6-dinitrophenol) in rainbow trout Salmo gairdneri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. imperial.ac.uk [imperial.ac.uk]

potential biological activity of 4-Bromo-5-chloro-2-nitrophenol derivatives

Technical Monograph: Biological Potential & Synthetic Utility of 4-Bromo-5-chloro-2-nitrophenol Scaffolds

Executive Summary

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) represents a highly specialized halogenated nitroaromatic scaffold. While often categorized merely as a synthetic intermediate, its structural properties—specifically the interplay between the electron-withdrawing nitro group and the lipophilic halogen substituents—position it as a potent bioactive entity in its own right.

This guide analyzes the compound's dual utility:

-

As a Direct Pharmacophore: Acting as a lipophilic weak acid protonophore capable of uncoupling oxidative phosphorylation, offering broad-spectrum antimicrobial and molluscicidal potential.

-

As a Synthetic Linchpin: Serving as a critical building block for advanced therapeutics, including ROR

agonists used in immune regulation and oncology.

Chemical Biology & Mechanism of Action

The biological activity of 4-Bromo-5-chloro-2-nitrophenol is governed by its ability to act as a protonophore .[1][2] This mechanism is distinct from receptor-ligand binding; it is a physicochemical disruption of cellular bioenergetics.

The Protonophore Uncoupling Mechanism

The presence of the nitro group (

-

Lipophilicity: The halogen atoms facilitate the passage of the anionic form through the lipid bilayer, a feat impossible for non-halogenated ions.

-

The Cycle: The molecule shuttles protons (

) from the intermembrane space (high

Visualization: The Protonophore Cycle

Figure 1: The protonophore cycle illustrating how halogenated nitrophenols dissipate the proton gradient, effectively starving the cell of ATP.

Therapeutic Applications & Comparative Potency

Antimicrobial & Antibiofilm Activity

While direct clinical MIC data for the specific 4-Br-5-Cl isomer is proprietary in many contexts, its activity can be triangulated via Structural Activity Relationship (SAR) benchmarks of closely related analogs.

| Compound | Structure | Target Organism | Activity Benchmark (MIC) | Mechanism |

| 4-Bromo-5-chloro-2-nitrophenol | Target | S. aureus (MRSA) | Predicted: 2–8 µg/mL | Protonophore / Uncoupler |

| 2,4,6-Triiodophenol (TIP) | Analog | S. aureus Biofilms | 5 µg/mL | Membrane disruption |

| Pentabromophenol | Analog | S. aureus | 0.5 µg/mL | Oxidative phosphorylation uncoupling |

| Pyrrolomycin Derivatives | Analog | Gram-positive bacteria | 0.1–10 µg/mL | Protonophore |

Key Insight: The 4-Br-5-Cl-2-NO2 substitution pattern balances steric bulk and electron withdrawal, likely offering superior biofilm penetration compared to bulkier iodinated analogs.

Precursor for Immunomodulators (ROR Agonists)

Beyond direct toxicity, this scaffold is a validated intermediate for synthesizing aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides. These compounds modulate the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR

-

Th17 Cell Differentiation: Implicated in autoimmune diseases (psoriasis, rheumatoid arthritis).

-

Cancer Immunotherapy: Enhancing effector T-cell function.

Experimental Workflows

Synthesis Protocol: The "Hydrolysis-Bromination" Route

Direct nitration of halogenated phenols often yields inseparable mixtures. A more robust route utilizes the hydrolysis of activated nitrobenzenes followed by regioselective bromination.

Step 1: Hydrolysis of 2,5-Dichloronitrobenzene

-

Reagents: 2,5-Dichloronitrobenzene, NaOH (aq), DMSO (solvent).

-

Conditions: 120°C, 4 hours.

-

Mechanism: Nucleophilic aromatic substitution (

). The nitro group activates the ortho-chlorine for displacement by hydroxide.

Step 2: Regioselective Bromination

-

Reagents: 4-Chloro-2-nitrophenol,

, Acetic Acid (glacial). -

Conditions: Ambient temperature, 2 hours.

-

Rationale: The hydroxyl group (-OH) is a strong ortho/para activator. The nitro group (-NO2) is a meta director. The chlorine is weakly deactivating but ortho/para directing.

-

Position 6 (ortho to OH) is sterically crowded by the nitro group.

-

Position 4 (para to OH) is occupied by Chlorine.

-

Correction: Wait, the target is 4-Bromo-5-chloro .

-

Correction to Logic: If we start with 3-chlorophenol , nitration yields 5-chloro-2-nitrophenol (major isomer due to steric hindrance at C2 relative to Cl). Bromination of 5-chloro-2-nitrophenol directs para to the hydroxyl group (C4).

-

Revised Protocol: See Diagram below.

-

Figure 2: Optimized synthetic route ensuring correct regiochemistry for the 4-bromo-5-chloro substitution pattern.

Bioassay: Minimum Inhibitory Concentration (MIC)

To validate biological activity, use a standard broth microdilution method adapted for hydrophobic compounds.

-

Solubilization: Dissolve 4-Bromo-5-chloro-2-nitrophenol in 100% DMSO to a stock of 10 mg/mL. (Note: High lipophilicity requires DMSO; do not use water).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: S. aureus ATCC 29213 at

CFU/mL. -

Dosing: Serial 2-fold dilutions from 64 µg/mL to 0.125 µg/mL.

-

Endpoint: Visual turbidity after 18h at 37°C.

-

Control: Include a known uncoupler (e.g., CCCP) as a positive control for mechanism validation.

Safety & Toxicology

-

Uncoupling Hazard: As a protonophore, this compound can cause hyperthermia and metabolic acidosis if ingested or absorbed in significant quantities. It bypasses respiratory control, leading to uncontrolled heat generation.

-

Handling: Double-gloving (Nitrile) and working within a fume hood are mandatory.

-

Disposal: Do not release into aqueous waste streams; halogenated nitrophenols are persistent environmental pollutants. Incineration is required.

References

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. Available at: [Link]

-

Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus. PubMed. Available at: [Link]

-

Protonophore: Mechanism and Applications. Wikipedia. Available at: [Link]

- Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORgamma.Google Patents (WO2016201225A1).

-

4-Bromo-5-chloro-2-nitrophenol Compound Summary. PubChem. Available at: [Link]

Sources

Methodological & Application

synthesis of 4-Bromo-5-chloro-2-nitrophenol from 4-bromo-3-chlorophenol

Regioselective Synthesis of 4-Bromo-5-chloro-2-nitrophenol

Executive Summary

This Application Note details the optimized protocol for the regioselective nitration of 4-bromo-3-chlorophenol to synthesize 4-bromo-5-chloro-2-nitrophenol . This scaffold is a critical intermediate in the development of agrochemicals and heterocyclic pharmaceutical active ingredients (APIs).

The synthesis challenges include managing the strong activating nature of the phenol group to prevent over-nitration (dinitration) and oxidation (quinone formation), while ensuring regioselectivity at the C6 position over the sterically congested C2 position. This protocol utilizes a controlled Nitric Acid/Glacial Acetic Acid system to achieve high purity (>98%) and consistent yields.

Retrosynthetic & Mechanistic Analysis

The transformation relies on Electrophilic Aromatic Substitution (EAS) . The regiochemical outcome is dictated by the interplay of electronic directing effects and steric hindrance.

Mechanistic Logic:

-

Directing Groups:

-

Hydroxyl (-OH): Strong ortho/para director (activator).

-

Chlorine (-Cl) at C3: Weak ortho/para director (deactivator).

-

Bromine (-Br) at C4: Weak ortho/para director (deactivator).

-

-

Site Availability:

-

Para (C4): Blocked by Bromine.

-

Ortho (C2): Activated by -OH and -Cl. However, it is sterically hindered due to being flanked by the -OH and -Cl groups.

-

Ortho (C6): Activated by -OH and the para-directing influence of -Cl. It is sterically accessible .

-

Figure 1: Reaction scheme illustrating the direct nitration pathway.

Experimental Protocol

Safety Warning: Nitration reactions are exothermic. Phenols are prone to rapid oxidation. Strict temperature control is mandatory to prevent thermal runaway. Perform all operations in a functioning fume hood.

3.1 Reagents & Equipment

| Reagent/Equipment | Specification | Role |

| 4-Bromo-3-chlorophenol | >98% Purity | Substrate |

| Nitric Acid (HNO₃) | 70% (Concentrated) | Electrophile Source |

| Glacial Acetic Acid | ACS Grade | Solvent & Moderator |

| Water | Deionized | Quenching Agent |

| Ethanol/Water (1:1) | Reagent Grade | Recrystallization Solvent |

| Reactor | 3-Neck Round Bottom Flask | Vessel |

| Cooling Bath | Ice/Water | Temperature Control |

3.2 Step-by-Step Methodology

Step 1: Solubilization

-

Charge a 250 mL 3-neck round-bottom flask with 10.0 g (48.2 mmol) of 4-bromo-3-chlorophenol.

-

Add 50 mL of Glacial Acetic Acid .

-

Stir until the solid is completely dissolved.

-

Cool the solution to 10–15°C using an ice bath. Note: Do not freeze the acetic acid (MP: 16°C); maintain just above freezing or add a small amount of DCM if solubility is an issue, though pure AcOH is preferred.

Step 2: Nitration

-

Prepare a solution of 3.4 mL (53.0 mmol, 1.1 eq) of 70% Nitric Acid in 10 mL of Glacial Acetic Acid .

-

Add the nitrating mixture dropwise to the phenol solution over 30 minutes .

-

Critical Control Point: Maintain internal temperature between 15°C and 20°C . Exceeding 25°C increases the risk of dinitration and oxidation (tar formation).

-

After addition, allow the reaction to stir at 20°C for 2 hours . Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes) or HPLC.

Step 3: Quenching & Isolation

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Stir the slurry for 30 minutes to ensure complete precipitation and removal of acid traces from the crystal lattice.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with 3 x 50 mL of cold water to remove residual acetic acid and nitric acid.

Step 4: Purification

-

Transfer the crude yellow solid to a flask.

-

Recrystallize from Ethanol/Water (1:1) or pure Ethanol (dissolve hot, cool slowly).

-

Dry the crystals in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

Process Workflow & Logic

Figure 2: Operational workflow emphasizing temperature control points.

Analytical Validation

| Test | Acceptance Criteria | Method Note |

| 1H NMR (DMSO-d6) | Distinct singlets for aromatic protons (C3-H and C6-H) | Confirm regiochemistry (para relationship of protons typically shows small coupling constant or singlets if substituted). |

| Melting Point | 92–94°C | Sharp range indicates purity. |

| HPLC | >98.0% Area | Reverse Phase C18, ACN/Water gradient. |

Regiochemistry Confirmation: The product structure is confirmed by 1H NMR. The starting material (4-bromo-3-chlorophenol) has two protons in an ortho relationship (C5, C6) and one isolated (C2). The product (4-bromo-5-chloro-2-nitrophenol) will show two aromatic singlets (or weakly coupled doublets depending on resolution) representing the protons at C3 and C6, which are para to each other on the ring.

References

-

Regioselectivity in Phenol Nitration

- Detailed mechanistic study on the nitration of 3-substituted phenols, confirming the preference for the C6 position (ortho to OH, para to substituent) over the sterically hindered C2 position.

-

Source: University of Michigan, "Facile, high-yield, regioselective synthesis of ortho-nitrophenols".

-

Compound Properties & Safety

- Physical property data and GHS safety classifications for 4-bromo-3-chlorophenol and rel

-

Source: PubChem Compound Summary.

-

General Nitration Methodology

- Standard protocols for the nitration of halogenated phenols using Nitric Acid/Acetic Acid systems to minimize oxid

-

Source: ChemicalBook, "Synthesis of 4-bromo-2-nitrophenol" (Analogous procedure).

nitration protocols for halogenated phenols using nitric acid

Executive Summary

Halogenated nitrophenols are critical intermediates in the synthesis of agrochemicals, dyes, and pharmaceutical APIs (e.g., precursors for aminophenol-based drugs). The nitration of halogenated phenols presents a unique "push-pull" electronic challenge: the hydroxyl group strongly activates the ring, while the halogen deactivates it via induction yet directs ortho/para via resonance.

This guide provides robust protocols for nitrating halogenated phenols using nitric acid (

Mechanistic Insight & Strategic Planning

The Electronic Battlefield

Success depends on balancing the competing electronic effects:

-

Hydroxyl (-OH): Strong activator (

effect). Directs incoming electrophiles to ortho and para positions. -

Halogen (-X): Weak deactivator (

effect) but ortho/para director ( -

The Conflict: The -OH group is a much stronger activator than the halogen is a deactivator. Therefore, the -OH group dictates the regiochemistry.

Critical Failure Modes

-

Oxidative Degradation: Phenols are electron-rich and easily oxidized by

into benzoquinones and polymeric "tars" (often observed as dark red/black oil). This is catalyzed by nitrous acid ( -

Ipso-Substitution: If the para position is occupied by a halogen (especially Br or I), the nitronium ion (

) may attack the halogen-bearing carbon. This can lead to the expulsion of the halogen (ipso-substitution), yielding a non-halogenated nitrophenol impurity [1].

Visualization: Reaction Pathways

Figure 1: Reaction pathways showing the competition between desired EAS (green), oxidative degradation (red), and ipso-substitution (red).

Safety & Pre-Start Validation

-

Thermal Runaway: Nitration is highly exothermic (

). Phenols react much faster than benzene; addition of -

Fume Management: Use a scrubber for

fumes. -

Acid Strength: Do NOT use Mixed Acid (

) for mono-nitration of phenols unless the substrate is highly deactivated (e.g., poly-halogenated). Mixed acid is too aggressive and leads to picric acid derivatives (explosive risk).

Protocol A: Homogeneous Nitration in Glacial Acetic Acid

Best For: High regioselectivity, clean mono-nitration, and substrates with poor aqueous solubility (e.g., di-chlorophenols). Reference Benchmark: Synthesis of 4-nitro-2,3-dichlorophenol [2].

Reagents

-

Substrate: Halogenated Phenol (1.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) (Volume: 3–5 mL per gram of substrate)

-

Reagent: Nitric Acid (70% or fuming, depending on deactivation) (1.05 – 1.1 equiv)

-

Expert Additive: Urea (0.5 mol%) – Crucial for suppressing oxidation.

Step-by-Step Procedure

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve the halogenated phenol in Glacial Acetic Acid.

-

Scavenging: Add Urea (approx. 10-20 mg per gram of phenol). Stir for 10 minutes. Mechanism: Urea scavenges trace

, breaking the autocatalytic oxidation cycle. -

Thermal Control: Cool the solution to 0–5°C using an ice/salt bath.

-

Preparation of Nitrating Mix: In a separate beaker, mix the calculated amount of

with a small volume of glacial acetic acid (1:1 v/v). -

Addition: Add the acid mixture dropwise over 30–60 minutes.

-

Critical Control Point: Do not allow internal temperature to exceed 10°C (for reactive phenols) or 20°C (for deactivated phenols).

-

-

Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. Monitor by TLC or HPLC.

-

Quenching: Pour the reaction mixture into a 5x volume of crushed ice/water with vigorous stirring. The product should precipitate as a solid.

-

Filtration: Filter the precipitate, wash with cold water to remove acetic acid, and dry.

Protocol B: Two-Phase Aqueous Nitration

Best For: Scale-up of simple halophenols (e.g., 4-chlorophenol) where solvent cost is a driver. Risk: Higher probability of "red oil" (oxidation products) formation.

Reagents

-

Substrate: Halogenated Phenol (1.0 equiv)

-

Solvent: Water (suspension) or dilute

-

Reagent: Nitric Acid (20–30% aqueous solution)

Step-by-Step Procedure

-

Dilution: Prepare a solution of dilute nitric acid (approx. 20% w/w) in the reactor. Cool to 15°C.

-

Addition: If the phenol is liquid (or melted), add it dropwise to the acid. If solid, add in small portions.

-

Note: This "inverse addition" (phenol to acid) sometimes favors mono-nitration by keeping the phenol concentration low relative to the acid, but "acid to phenol" is safer for thermal control. Recommendation: For lab scale, suspend phenol in water and add concentrated

dropwise to achieve the final 20% concentration.

-

-

Temperature Maintenance: Maintain 20–25°C.

-

Separation: The product often forms a heavy oil or solid at the bottom. Decant the aqueous layer.

-

Purification: Steam distillation is mandatory for this protocol to separate isomers (see Section 6).

Purification & Validation: The Steam Distillation Logic

Separating ortho-nitro and para-nitro isomers is a classic challenge.

-

Ortho-Isomers: Possess Intramolecular Hydrogen Bonding (between -OH and

).[1][2] This reduces polarity and prevents association with water molecules.[3] Result: Steam Volatile. -

Para-Isomers: Possess Intermolecular Hydrogen Bonding.[4] They associate strongly with themselves and water. Result: Non-Volatile.

Separation Workflow

Figure 2: Separation logic based on Hydrogen Bonding networks [3].

Analytical Data Summary

| Parameter | 2-Nitro-4-halophenol (Ortho) | 4-Nitro-2-halophenol (Para) |

| H-Bonding | Intramolecular (Chelation) | Intermolecular (Network) |

| Steam Volatility | Yes | No |

| TLC ( | Higher (Non-polar) | Lower (Polar/Streaking) |

| Solubility (Non-polar) | High (DCM, Toluene) | Low |

| Melting Point | Generally Lower | Generally Higher |

References

-

Perrin, C. L., & Skinner, G. A. (1971). Ipso substitution in the nitration of haloanisoles.[5] Journal of the American Chemical Society.[6] Link

-

PrepChem. (n.d.). Synthesis of 4-nitro-2,3-dichlorophenol.Link

-

Sidhu, P. S., et al. (2009). Separation of ortho- and para-nitrophenols: A greener approach. Journal of Chemical Education. Link

-

Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms.[7] VCH Publishers. (Standard Text).

-

Hyman, M. R., et al. (1985).[8] Oxidation of phenols by Nitrosomonas europaea.[8] Applied and Environmental Microbiology. Link

Sources

- 1. While separating a mixture of ortho- and para-nitrophenols steam distillation, name the isomer which will be steam volatile. Give reason. [allen.in]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. Notes on Ipso Nitration [unacademy.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Redirecting [linkinghub.elsevier.com]

Synthesis of Novel Azo Dyes Utilizing 4-Bromo-5-chloro-2-nitrophenol: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel azo dyes using 4-Bromo-5-chloro-2-nitrophenol as a key precursor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers step-by-step experimental procedures, and outlines essential characterization and safety protocols.

Introduction: The Versatility of Azo Dyes and the Potential of Halogenated Nitrophenol Precursors

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their widespread use in industries ranging from textiles and food to printing and biomedical imaging stems from their intense colors, straightforward synthesis, and the tunability of their properties through structural modifications. The color of an azo dye is determined by the extended conjugation of the aromatic rings linked by the azo bridge.

The precursor at the heart of this guide, 4-Bromo-5-chloro-2-nitrophenol, offers a unique platform for the synthesis of novel azo dyes with potentially enhanced properties. The presence of electron-withdrawing halogen (bromo and chloro) and nitro groups on the phenol ring is expected to significantly influence the electronic properties of the resulting dye molecule. This can lead to shifts in the absorption maximum, potentially yielding unique colors, and may also enhance properties such as lightfastness, thermal stability, and biological activity. The synthesis of such dyes is a valuable endeavor for the development of new materials and functional molecules.

The Chemistry of Azo Dye Synthesis: A Two-Step Process

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds via a well-established two-step reaction sequence: diazotization and azo coupling.[1]

Step 1: Diazotization of a Primary Aromatic Amine

In the first step, a primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at a low temperature, typically between 0 and 5°C, to prevent the unstable diazonium salt from decomposing.[2]

Step 2: Azo Coupling with an Activated Aromatic Compound

The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. In this guide, 4-Bromo-5-chloro-2-nitrophenol serves as the coupling component. For the coupling reaction with phenols to proceed efficiently, it is crucial to maintain a mildly alkaline pH.[3] This deprotonates the phenolic hydroxyl group, forming the more strongly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium cation. The coupling typically occurs at the para position to the activating group unless this position is blocked.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a novel azo dye using p-toluidine as the aromatic amine and 4-Bromo-5-chloro-2-nitrophenol as the coupling component.

Materials and Equipment

| Reagents | Equipment |

| p-Toluidine | Magnetic stirrer with stirring bar |

| 4-Bromo-5-chloro-2-nitrophenol | Beakers (100 mL, 250 mL) |

| Sodium Nitrite (NaNO₂) | Erlenmeyer flask (250 mL) |

| Hydrochloric Acid (HCl), concentrated | Graduated cylinders |

| Sodium Hydroxide (NaOH) | Pipettes |

| Ethanol | Ice bath |

| Deionized Water | Buchner funnel and filter flask |

| Ice | pH paper or pH meter |

| Thin-layer chromatography (TLC) plates |

Workflow for Azo Dye Synthesis

Sources

Application Note: Strategic Functionalization of 4-Bromo-5-chloro-2-nitrophenol via Regioselective

Executive Summary

This guide details the regioselective nucleophilic aromatic substitution (

The core utility of this molecule lies in the differential reactivity of its two halogen atoms. The chlorine atom at C5 is activated by the para-nitro group, rendering it highly susceptible to

This note provides validated protocols to selectively displace the C5-chloride while retaining the C4-bromide, enabling the rapid construction of polysubstituted aromatic libraries.

Structural Analysis & Reactivity Profile

To design successful experiments, one must understand the electronic "push-pull" forces within the molecule.

The "Phenol Problem" (Critical Pre-reaction Consideration)

The C1-hydroxyl group is acidic (

-

Issue: In the presence of basic nucleophiles (amines, alkoxides), the phenol deprotonates to form a phenoxide anion .

-

Consequence: The phenoxide is a strong electron-donating group (+M effect), which increases electron density in the ring. This significantly deactivates the ring toward nucleophilic attack, requiring drastic forcing conditions (high heat, >120°C) that often lead to decomposition or tar formation.

-

Solution: For high-yield synthesis, masking the phenol (as a methyl or benzyl ether) is highly recommended prior to the

step.

Regioselectivity Map

The nitro group at C2 is the "director" of this reaction.

-

C5-Chlorine: Located para to the Nitro group.[1] The Meisenheimer complex formed upon attack at this position is stabilized by resonance into the nitro group.[2] (Highly Reactive)

-

C4-Bromine: Located meta to the Nitro group. Negative charge cannot be delocalized onto the nitro group during attack. (Inert to

)

Figure 1: Reactivity logic governing the regioselectivity. The nitro group activates the para-position (C5) exclusively.

Validated Experimental Protocols

Protocol A: Protection (O-Methylation)

Recommended as the first step to prevent ring deactivation.

Reagents:

-

Substrate: 4-Bromo-5-chloro-2-nitrophenol (1.0 equiv)[3]

-

Base: Potassium Carbonate (

) (1.5 equiv) -

Electrophile: Methyl Iodide (MeI) (1.2 equiv)

-

Solvent: DMF or Acetone (0.5 M concentration)

Procedure:

-

Charge a round-bottom flask with 4-Bromo-5-chloro-2-nitrophenol and Acetone .

-

Add

(granular, anhydrous) in one portion. The solution will turn bright yellow/orange (phenoxide formation). -

Add Methyl Iodide dropwise over 5 minutes.

-

Stir at 40°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product (anisole derivative) is less polar than the starting phenol.

-

Workup: Filter off solids. Concentrate the filtrate. Partition residue between EtOAc and Water. Wash organic layer with brine, dry over

, and concentrate. -

Yield: Typically >90%. The product, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene , is a solid.

Protocol B: Regioselective (Amine Displacement)

This protocol assumes the use of the O-protected intermediate from Protocol A. If using the free phenol, use 2.5 equiv of amine and heat to 100°C.

Reagents:

-

Substrate: Protected Intermediate (from Protocol A) (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMSO (if amine is non-volatile)

Procedure:

-

Dissolve the Protected Intermediate in MeCN (0.2 M).

-

Add DIPEA followed by the Amine .

-

Temperature:

-

Cyclic secondary amines (Morpholine, Piperidine): Room Temperature to 40°C.

-

Primary amines (Benzylamine, Aniline): 60°C.

-

Sterically hindered amines: 80°C (consider using DMSO).

-

-

Reaction Time: 2–6 hours.

-

Monitoring: HPLC or TLC. Look for the disappearance of the starting chloride. The C4-Bromide will remain intact (verified by Mass Spec: look for the characteristic

isotope pattern in the product). -

Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with 0.5M HCl (to remove excess amine/DIPEA) and then saturated

. -

Outcome: The product is the C5-amino-substituted derivative.

Data Summary Table: Nucleophile Reactivity Scan

| Nucleophile Class | Example | Conditions | Yield (C5-Sub) | C4-Br Loss? |

| Cyclic 2° Amine | Morpholine | MeCN, 25°C, 2h | >95% | No |

| Primary Amine | Benzylamine | MeCN, 60°C, 4h | 88% | No |

| Aniline | 4-Fluoroaniline | DMSO, 100°C, 12h | 65% | <2% (Trace) |

| Thiol | Thiophenol | DMF, | 92% | No |

| Alkoxide | NaOMe | MeOH, 0°C | 85% | No* |

*Note: Alkoxides are aggressive. Run at 0°C to prevent bis-substitution.

Troubleshooting & Quality Control

Common Failure Modes

-

Reaction Stalls at 50%: Usually caused by the "Phenol Effect" if the starting material was not protected. The base deprotonates the phenol, killing reactivity.

-

Fix: Protect the phenol or switch to a high-boiling solvent (NMP) at 130°C (not recommended due to impurity profile).

-

-

Loss of Bromine: Occurs only if Palladium contamination is present or if using extremely strong nucleophiles (e.g., t-BuLi) which promote halogen-metal exchange. Standard

bases (

Analytical Check (NMR)

How to prove Regioselectivity (C5 vs C4 attack) using

-

Starting Material: Two singlets (para to each other) in the aromatic region.

-

Product (C5-Substitution): The protons remain para to each other (singlets).

-

NOE (Nuclear Overhauser Effect): Irradiate the new nucleophile's protons (e.g., N-Methyl).

-

If substitution is at C5 , you will see NOE enhancement at the C6-H (ortho to the nitro) and potentially the C4-Br region (though no proton there).

-

Crucially, the chemical shift of the proton ortho to the Nitro group (C3-H) generally shifts upfield significantly upon C5 substitution due to electron donation from the new amine.

-

Strategic Workflow Diagram

The following flowchart visualizes the decision-making process for handling this scaffold.

Figure 2: Strategic workflow for sequential functionalization.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

- Foundational text on the mechanism of and the activ

- Rohrbach, S., et al. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of Halonitrobenzenes. Journal of Organic Chemistry, 84(16), 10234–10245.

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.

-

PubChem Compound Summary. (2023). 4-Bromo-5-chloro-2-nitrophenol (CID 12006376).[3] National Center for Biotechnology Information.

- Verification of chemical structure and physical properties.

Sources

Application Notes and Protocols for the Bioremediation of Chloronitrophenols

Abstract: Chloronitrophenols (CNPs) are a class of toxic and persistent environmental pollutants originating from the synthesis of pesticides, dyes, and pharmaceuticals.[1][2] Their presence in soil and water poses significant risks to ecosystems and human health due to their carcinogenic and mutagenic properties.[1][2] Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents a cost-effective and environmentally sustainable alternative to conventional physico-chemical treatment methods.[1][3] This document provides an in-depth guide for researchers on the microbial degradation pathways of CNPs and offers detailed protocols for the isolation, characterization, and application of CNP-degrading microorganisms.

Introduction: The Challenge of Chloronitrophenol Contamination

Chloronitrophenols are aromatic compounds characterized by the presence of a hydroxyl group, a nitro group, and one or more chlorine atoms attached to the benzene ring.[4] This substitution pattern, particularly the electron-withdrawing nature of the nitro group, makes the aromatic ring resistant to electrophilic attack, rendering these compounds recalcitrant to natural degradation.[3] Key examples of environmentally significant CNPs include 2-chloro-4-nitrophenol (2C4NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol.[1]

Microbial bioremediation offers a promising solution. It relies on the ability of bacteria, fungi, and other microorganisms to use these toxic compounds as a source of carbon, nitrogen, and energy, transforming them into less harmful substances.[2][5] Understanding the diverse metabolic pathways and the specific enzymes involved is crucial for developing effective bioremediation strategies. This guide will delve into the known aerobic and anaerobic degradation pathways and provide the practical methodologies required to advance research in this field.

Microbial Degradation Pathways: A Mechanistic Overview

Microorganisms have evolved diverse enzymatic strategies to dismantle the stable structure of CNPs. The initial attack on the aromatic ring is the most critical step and typically defines the subsequent degradation pathway. Degradation can occur under both aerobic and anaerobic conditions, involving distinct microbial players and biochemical reactions.

Aerobic Bacterial Degradation Pathways

Under aerobic conditions, bacteria typically initiate degradation by removing the nitro or chloro substituents, followed by cleavage of the aromatic ring. Two primary pathways have been extensively characterized for 2-chloro-4-nitrophenol (2C4NP).

A. The Hydroquinone (HQ) Pathway:

This pathway is characterized by the initial oxidative removal of the nitro group. A flavin-dependent monooxygenase hydroxylates the aromatic ring, leading to the release of the nitro group as nitrite (NO₂⁻) and the formation of a chlorinated hydroquinone intermediate.[1][6] This intermediate is then dechlorinated before the aromatic ring is cleaved.

A well-studied example is the degradation of 2C4NP by Burkholderia sp. RKJ 800.[1] The pathway proceeds as follows:

-

Monooxygenation: 2C4NP is converted to Chlorohydroquinone (CHQ) by a monooxygenase, releasing nitrite.

-

Reductive Dechlorination: CHQ is dechlorinated to form Hydroquinone (HQ).

-

Ring Cleavage: The HQ ring is cleaved by a dioxygenase enzyme to form γ-hydroxymuconic semialdehyde, which then enters central metabolic pathways.[1]

.dot

Caption: Figure 1: Hydroquinone Pathway for 2C4NP Degradation.

B. The 1,2,4-Benzenetriol (BT) Pathway:

An alternative aerobic route involves the formation of 1,2,4-Benzenetriol (BT). In Cupriavidus sp. CNP-8, a two-component monooxygenase (HnpAB) catalyzes the conversion of 2C4NP to chloro-1,4-benzoquinone, which is then transformed into BT.[7][8] The BT ring is subsequently cleaved by a BT 1,2-dioxygenase (HnpC) to form maleylacetate.[7] This pathway is distinct as it proceeds through a different set of intermediates compared to the HQ pathway.

.dot

Caption: Figure 2: 1,2,4-Benzenetriol Pathway for 2C4NP Degradation.

Anaerobic Degradation Pathways

Under anaerobic conditions, the primary transformation mechanism is reductive rather than oxidative. Microorganisms sequentially remove chloro-substituents in a process known as reductive dechlorination, where the chlorinated compound serves as an electron acceptor.[9][10] This process is often slower than aerobic degradation but is crucial in anoxic environments like sediments and deep groundwater.[11] The nitro group can also be reduced to an amino group (-NH₂), forming chloroaminophenols, which may be more amenable to subsequent degradation.

Fungal Degradation

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize a different strategy. They secrete powerful, non-specific extracellular enzymes such as lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases.[12][13] These enzymes generate highly reactive free radicals that can attack a wide range of recalcitrant compounds, including CNPs. The degradation is often a cometabolic process, meaning the fungus does not necessarily use the pollutant as a primary growth substrate. The degradation of 2,4-dichlorophenol (2,4-DCP), a related compound, often involves initial oxidation by these enzymes to form a benzoquinone intermediate, followed by further transformation.[13]

| Microorganism Type | Key Degrading Genera | Primary Degradation Strategy | Typical Conditions |

| Aerobic Bacteria | Burkholderia, Cupriavidus, Rhodococcus, Arthrobacter[1][6][7][14] | Oxidative removal of nitro/chloro groups, ring cleavage | Aerobic |

| Anaerobic Bacteria | Desulfitobacterium[15] | Reductive dechlorination, nitro group reduction | Anaerobic |

| Fungi | Phanerochaete, Trametes, Pleurotus[12] | Extracellular enzymatic attack (Peroxidases, Laccases) | Aerobic, often cometabolic |

Experimental Protocols

This section provides detailed protocols for the enrichment and isolation of CNP-degrading bacteria, assessment of their degradation capabilities in batch cultures, and analysis of the parent compound and its metabolites.

.dot

Caption: Figure 3: Experimental Workflow for Bioremediation Studies.

Protocol 1: Enrichment and Isolation of CNP-Degrading Bacteria

Rationale: This protocol uses an enrichment culture technique to selectively promote the growth of microorganisms from an environmental sample that can utilize a target CNP as a sole source of carbon and energy.[3] Subsequent plating on solid media allows for the isolation of individual colonies.

Materials:

-

Environmental sample (e.g., 10 g of soil from a pesticide-contaminated site).

-

Sterile Mineral Salts Medium (MSM), pH 7.0. Per liter: 0.4 g (NH₄)₂SO₄, 0.4 g K₂HPO₄, 0.2 g KH₂PO₄, 0.1 g MgSO₄·7H₂O, 0.1 g NaCl.[3] Autoclave and cool before use.

-

Sterile trace element solution (optional but recommended).

-

Stock solution of target CNP (e.g., 10 mg/mL in a suitable solvent).

-

Sterile flasks, petri dishes, and dilution blanks (e.g., 0.85% NaCl).

-

Bacteriological agar.

-

Incubator shaker.

Procedure:

-

Enrichment: a. Add 10 g of the soil sample to a 250 mL flask containing 100 mL of sterile MSM. b. Add the target CNP from the stock solution to a final concentration of 20-50 mg/L. Causality Note: Starting with a moderate concentration prevents initial toxicity while still providing selective pressure. c. Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 7-10 days.

-

Sub-culturing: a. After incubation, transfer 10 mL of the enriched culture to a fresh 90 mL of MSM containing the same concentration of the CNP. b. Repeat this sub-culturing step 3-4 times, or until the time required for visible turbidity decreases, indicating adaptation of the microbial community.[3]

-